2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)-

Description

. It is a sodium salt of ethyl cyanoacrylate, which is a cyanoacrylic acid derivative. This compound is known for its strong adhesive properties and is commonly used in medical and industrial adhesives.

Properties

CAS No. |

627076-29-3 |

|---|---|

Molecular Formula |

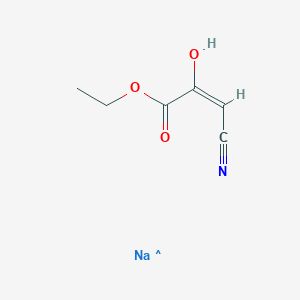

C6H6NNaO3 |

Molecular Weight |

163.11 g/mol |

IUPAC Name |

sodium;1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate |

InChI |

InChI=1S/C6H7NO3.Na/c1-2-10-6(9)5(8)3-4-7;/h3,8H,2H2,1H3;/q;+1/p-1 |

InChI Key |

UJIPHZNUWCAKEM-UHFFFAOYSA-M |

SMILES |

CCOC(=O)C(=CC#N)O.[Na] |

Isomeric SMILES |

CCOC(=O)/C(=C\C#N)/O.[Na] |

Canonical SMILES |

CCOC(=O)C(=CC#N)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)- involves the reaction of cyanoacrylic acid with ethanol in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the esterification of cyanoacrylic acid to form ethyl cyanoacrylate, which is then neutralized with sodium hydroxide to produce the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves the continuous addition of cyanoacrylic acid and ethanol to a reactor containing sodium hydroxide, followed by purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions typically involve the replacement of the cyano group with other functional groups using appropriate reagents.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted cyanoacrylates.

Scientific Research Applications

2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)- is widely used in scientific research due to its unique properties. It finds applications in:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of various chemical compounds.

Biology: Employed in molecular biology research for the preparation of DNA and RNA probes.

Medicine: Utilized in medical adhesives for wound closure and tissue bonding.

Industry: Applied in the production of industrial adhesives, coatings, and sealants.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)- exerts its effects involves its strong adhesive properties. The compound forms strong bonds with various surfaces, including skin and tissue, through a process known as polymerization. The cyano group in the compound reacts with moisture to form a polymer network, resulting in a strong adhesive bond.

Molecular Targets and Pathways Involved: The primary molecular target of this compound is the moisture present on the surface to which it is applied. The reaction with moisture initiates the polymerization process, leading to the formation of a strong adhesive bond.

Comparison with Similar Compounds

Ethyl cyanoacrylate

Butyl cyanoacrylate

Methyl cyanoacrylate

Biological Activity

2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, commonly referred to as ethyl cyanoacrylate or its sodium salt form, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antioxidant and anticancer properties, as well as its interactions at the molecular level.

- Chemical Formula : C₆H₇NNaO₃

- Molecular Weight : 164.11 g/mol

- CAS Registry Number : 627076-29-3

Biological Activity Overview

Recent studies have highlighted the potential of 2-propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt in various biological applications:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress and preventing cellular damage.

- Anticancer Effects : In vivo studies have shown that this compound exerts anticancer effects against Ehrlich ascites carcinoma (EAC) cells. It has been observed to reduce tumor volume and cell count significantly.

The mechanism by which this compound exhibits its biological effects involves several pathways:

- Apoptosis Induction : Treatment with the sodium salt of the compound has been shown to elevate the expression of caspase 3, a key player in the apoptotic pathway, while reducing levels of osteopontin, which is involved in cancer progression .

- Histopathological Improvements : Histological examinations revealed improvements in liver and kidney tissues without adverse effects, suggesting a favorable safety profile for therapeutic applications .

Case Studies

- Study on EAC Cells :

Data Table: Summary of Biological Activities

Q & A

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

When handling sodium salts of α-cyanoacrylates, prioritize respiratory protection (e.g., NIOSH-certified OV/AG/P99 respirators for high aerosol exposure) and full-body chemical-resistant suits to prevent dermal contact . Ensure fume hoods are used during synthesis or handling to minimize inhalation risks. For spills, avoid water to prevent polymerization; instead, use dry adsorbents and dispose of waste in sealed containers to prevent environmental release into drainage systems .

Basic: How can spectroscopic techniques confirm the (2E)-stereochemistry and sodium salt formation?

Answer:

The (2E)-configuration can be confirmed via H-NMR by observing coupling constants () between vinyl protons: trans isomers typically exhibit , distinct from cis isomers. FT-IR can identify the sodium carboxylate group via asymmetric stretching vibrations at and symmetric stretching at . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M-Na] ion for the parent acid).

Advanced: How to design experiments assessing pH-dependent stability of the sodium salt in aqueous systems?

Answer:

Conduct accelerated stability studies by preparing buffered solutions (pH 3–10) and incubating the compound at . Monitor degradation via HPLC with a C18 column and UV detection ( for cyanoacrylate absorption). Kinetic modeling (Arrhenius plots) can predict shelf-life under varying conditions. Note: Hydrolysis of the ester group may yield 3-cyano-2-hydroxypropenoic acid, detectable by LC-MS .

Advanced: How to resolve contradictions in reported acute toxicity data for structurally related α-cyanoacrylates?

Answer:

Discrepancies often arise from differences in purity, stereochemistry, or test models. Re-evaluate toxicity using OECD TG 423 guidelines, comparing the (2E)-isomer against commercial mixtures. Use in vitro assays (e.g., HepG2 cell viability) to isolate compound-specific effects from impurities. Cross-reference with structural analogs (e.g., ethyl 2-cyano-3-ethoxyacrylate, CAS 94-05-3) to identify structure-activity relationships .

Basic: What synthetic routes optimize yield and stereoselectivity for the (2E)-isomer?

Answer:

The (2E)-isomer can be synthesized via Knoevenagel condensation of ethyl cyanoacetate with glyoxylic acid under acidic conditions (e.g., acetic acid catalyst). Sodium salt formation is achieved by neutralizing the carboxylic acid intermediate with NaOH. Stereoselectivity is enhanced by steric hindrance; refluxing in toluene promotes trans-configuration via thermodynamic control. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane) .

Advanced: What analytical strategies identify thermal degradation products of this compound?

Answer:

Perform thermogravimetric analysis (TGA) coupled with FT-IR or GC-MS to track volatile degradation products (e.g., ethyl acrylate or cyanide species). For non-volatile residues, use MALDI-TOF to detect oligomers formed via Michael addition. Compare degradation pathways under inert vs. oxidative atmospheres to differentiate thermal vs. oxidative mechanisms .

Basic: Which techniques quantify sodium content and purity in bulk samples?

Answer:

Atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES) quantifies sodium content. Purity is assessed via reverse-phase HPLC with a calibration curve of the reference standard. Residual solvents (e.g., ethanol from synthesis) are quantified using headspace GC-MS .

Advanced: How does the sodium salt influence solubility and reactivity in polymer matrices?

Answer:

The sodium carboxylate group enhances water solubility, enabling use in aqueous polymer dispersions. Conduct conductivity measurements to assess ionic interactions in solution. In copolymerization studies (e.g., with acrylates), monitor reactivity ratios via H-NMR to evaluate the sodium salt’s impact on propagation kinetics. Note: The cyano group may reduce chain mobility, affecting glass transition temperatures () .

Basic: What environmental controls are required for disposal of this compound?

Answer:

Neutralize the sodium salt with dilute HCl to precipitate the free acid, which is less water-soluble. Collect precipitates via filtration and incinerate in a hazardous waste facility. Avoid releasing untreated compound into water systems due to potential aquatic toxicity .

Advanced: Which computational methods predict interactions between this compound and biological macromolecules?

Answer:

Use molecular docking (AutoDock Vina) to simulate binding with proteins (e.g., serum albumin). QSAR models predict cytotoxicity based on electronic parameters (HOMO-LUMO gaps) and hydrophobicity (log ). MD simulations (GROMACS) assess stability of the sodium salt in lipid bilayers, relevant for drug delivery studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.